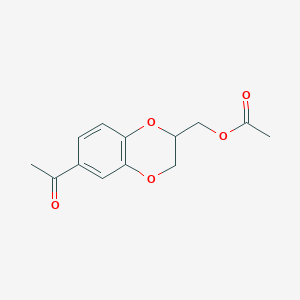![molecular formula C22H32NO5S- B14266324 2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate CAS No. 139448-33-2](/img/structure/B14266324.png)
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate is a complex organic compound featuring a sulfonamide group attached to a benzene ring, a carbonate ester, and a long alkyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Alkyne Chain Introduction:
Carbonate Ester Formation: The final step involves the formation of the carbonate ester by reacting the alkyne-containing sulfonamide with a carbonate source, such as dimethyl carbonate, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate can undergo various types of chemical reactions:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new sulfonamide derivatives.
Applications De Recherche Scientifique
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers or surfactants.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate involves its interaction with molecular targets through its functional groups:
Sulfonamide Group: Can act as an enzyme inhibitor by mimicking the structure of natural substrates.
Alkyne Group: Can participate in click chemistry reactions, forming stable triazole rings.
Carbonate Ester: Can undergo hydrolysis to release carbon dioxide and alcohols, which can further interact with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonamide: Similar sulfonamide group but lacks the alkyne and carbonate ester.
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-ol: Similar structure but with a hydroxyl group instead of a carbonate ester.
Uniqueness
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.
Propriétés
Numéro CAS |
139448-33-2 |
|---|---|
Formule moléculaire |
C22H32NO5S- |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
[2-methyl-2-[(4-methylphenyl)sulfonylamino]tridec-3-yn-5-yl] carbonate |
InChI |
InChI=1S/C22H33NO5S/c1-5-6-7-8-9-10-11-19(28-21(24)25)16-17-22(3,4)23-29(26,27)20-14-12-18(2)13-15-20/h12-15,19,23H,5-11H2,1-4H3,(H,24,25)/p-1 |
Clé InChI |
JQNSRBPMXABPEU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC(C#CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C)OC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


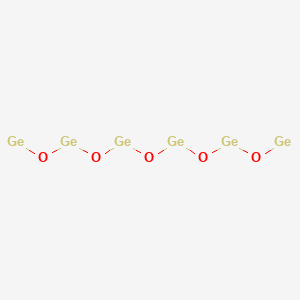
![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)

![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
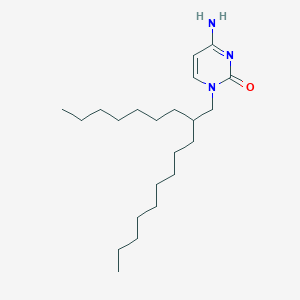
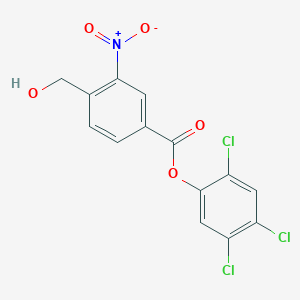
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
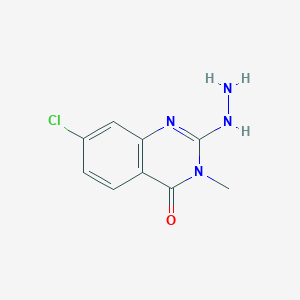
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)

![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
